

# origin and designation of PD 134922

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | PD 134922 |           |  |  |
| Cat. No.:            | B1679097  | Get Quote |  |  |

An in-depth analysis of the designation "**PD 134922**" reveals that it does not refer to a pharmaceutical compound or drug candidate. Instead, this identifier is associated with a document from the U.S. Food and Drug Administration (FDA) related to the Centers for Disease Control and Prevention's (CDC) diagnostic panel for SARS-CoV-2, the virus that causes COVID-19.

#### Misidentification of "PD 134922"

Initial searches for "**PD 134922**" in scientific and pharmaceutical databases do not yield results for a molecule with this designation. However, the identifier appears in the context of regulatory documents for medical devices. Specifically, it is part of the URL for an FDA document detailing the Emergency Use Authorization (EUA) for the CDC's 2019-Novel Coronavirus (2019-nCoV) Real-Time RT-PCR Diagnostic Panel.[1]

# The Actual Subject: A Diagnostic Panel

The document associated with the "134922" identifier describes a real-time reverse transcription-polymerase chain reaction (rRT-PCR) test.[2] This molecular in vitro diagnostic test is designed for the qualitative detection of nucleic acid from SARS-CoV-2 in respiratory specimens, aiding in the diagnosis of infection.[2]

### **Principles of the Procedure**

The CDC's diagnostic panel utilizes oligonucleotide primers and dual-labeled hydrolysis probes to detect specific regions of the virus's nucleocapsid (N) gene.[2] The process involves the following key steps:



- RNA Isolation: Viral RNA is extracted and purified from patient specimens.
- Reverse Transcription: The isolated RNA is reverse transcribed into complementary DNA (cDNA).[2]
- PCR Amplification: The cDNA is then amplified using the rRT-PCR instrument. During amplification, a fluorescent signal is generated and increases with each cycle if the viral RNA is present.[2]

The panel also includes a primer and probe set to detect the human RNase P gene, which serves as an internal control to verify specimen quality and the success of the extraction and amplification processes.[2]

# **Experimental Protocols**

The FDA document provides detailed protocols for using the diagnostic panel, including specimen collection, handling, and the rRT-PCR procedure itself.

## **Specimen Collection and Handling**

- Specimen Types: The test is intended for use with upper and lower respiratory specimens, such as nasopharyngeal swabs, oropharyngeal swabs, sputum, and bronchoalveolar lavage.
  [2]
- Collection Materials: Swabs with a synthetic tip (e.g., nylon or Dacron®) and a plastic or aluminum shaft should be used. Swabs are to be placed in a sterile tube with viral transport media.[2]
- Storage and Transport: Proper storage and transport conditions are specified to ensure the integrity of the viral RNA.

#### **rRT-PCR Protocol**

The protocol outlines the necessary reagents, their preparation, and the cycling conditions for the rRT-PCR instrument.

Table 1: Reagents for rRT-PCR



| Reagent                        | Purpose                                                                                                                              |  |
|--------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|--|
| Primers and Probes             | Oligonucleotides specific for the SARS-CoV-2 N gene and the human RNase P gene.[2]                                                   |  |
| Enzyme Master Mix              | Contains the necessary enzymes (reverse transcriptase and Taq polymerase) and dNTPs for reverse transcription and PCR amplification. |  |
| Positive and Negative Controls | Used to ensure the assay is performing correctly and to rule out contamination.                                                      |  |

Table 2: RT-PCR Cycling Conditions

| Step                  | Temperature     | Time   | Cycles |
|-----------------------|-----------------|--------|--------|
| Reverse Transcriptase | 50°C            | 10 min | 1      |
| Initial Denaturation  | 95°C            | 10 min | 1      |
| PCR Amplification     | 95°C (Denature) | 15 sec | 45     |
| 60°C (Anneal/Extend)  | 1 min           |        |        |

Note: This is a generalized representation of RT-PCR cycling conditions. Specific protocols may vary.

# **Visualization of Experimental Workflow**

The following diagram illustrates the general workflow for the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel.





Click to download full resolution via product page

General workflow for the CDC's SARS-CoV-2 RT-PCR diagnostic panel.

In conclusion, "PD 134922" is not a drug or compound but an identifier for an FDA document concerning a crucial diagnostic tool developed during the COVID-19 pandemic. The associated documentation provides a comprehensive guide for laboratories on the use of this rRT-PCR test for the detection of SARS-CoV-2.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Protocol for the creation and characterization of SARS-CoV-2 variant testing panels using remnant clinical samples for diagnostic assay testing PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- To cite this document: BenchChem. [origin and designation of PD 134922]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679097#origin-and-designation-of-pd-134922]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com